molecular formula C10H8N2O4 B2573942 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile CAS No. 227940-83-2

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B2573942
CAS No.: 227940-83-2
M. Wt: 220.184
InChI Key: FGXGLHPZJRBESD-UHFFFAOYSA-N
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Description

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is a chemical compound with the CAS Number: 227940-83-2 . It has a molecular weight of 220.18 and its IUPAC name is 3-nitro-4-(2-oxiranylmethoxy)benzonitrile . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds structurally related to 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile has focused on their synthesis and chemical reactivity. For example, the synthesis of novel compounds through unusual ring-expansion processes and their potential utility in medicinal chemistry have been explored. Compounds like 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] demonstrate the creative chemical synthesis pathways that can be utilized to generate compounds with potentially useful biological activities (Kolluri et al., 2018).

Advanced Material Applications

Research into compounds with oxirane groups and benzonitrile derivatives has shown promise in the development of advanced materials. Studies on the synthesis and characterization of novel binuclear metallophthalocyanines, which incorporate similar structural features, reveal their potential in creating materials with desirable thermal and antioxidant properties (Ağırtaş et al., 2012). These materials could have applications in coatings, polymers, and electronics where stability under thermal stress is crucial.

Crystal Structure Analysis

The detailed crystal structure analysis of compounds related to this compound, such as 4-(oxiran-2-ylmethoxy) benzoic acid, highlights the importance of molecular geometry in understanding chemical behavior and reactivity. Such analyses are crucial for designing compounds with specific physical and chemical properties, which can be applied in the development of pharmaceuticals and materials science (Obreza & Perdih, 2012).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H317, H319, H332, H335, H373, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Mechanism of Action

Target of Action

The primary targets of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The exact mode of action of This compound It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .

Result of Action

The molecular and cellular effects of This compound As research progresses, more information about the specific effects of this compound at the molecular and cellular levels will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

Properties

IUPAC Name

3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXGLHPZJRBESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Cyano-2-nitrophenol (0.80 g; 4.9 mmol) and K2CO3 (0.68 g; 4.9 mmol) were refluxed in MeCN (40 mL) for 1 h. The solvent was removed on a rotary evaporator and the residue dissolved in DMF (10 mL). 2-{[(3-Nitrophenyl)sulfonyloxy]methyl}oxirane (1.2 g, 4.9 mmol; see Example B above) was added to the resultant solution. The solution was stirred at 40° C. for 12 h and filtered. The precipitate was washed with H2O to give the sub-title compound in a 65% yield.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

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